
25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 25-hydroxycholesterol, which is a naturally occurring oxysterol involved in lipid metabolism and inflammatory responses .
Preparation Methods
The synthesis of 25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 involves several steps. The primary synthetic route includes the sulfation of 25-hydroxycholesterol followed by the esterification with sodium salt. The reaction conditions typically involve the use of sulfur trioxide-pyridine complex in anhydrous conditions to achieve sulfation . Industrial production methods are similar but scaled up to accommodate larger quantities and ensure purity and consistency.
Chemical Reactions Analysis
25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxysterol derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate ester group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 is widely used in scientific research, including:
Mechanism of Action
The compound exerts its effects primarily through the activation of nuclear receptors such as liver X receptor and peroxisome proliferator-activated receptor gamma. These receptors regulate the expression of genes involved in lipid metabolism and inflammatory responses . The compound also influences the sterol regulatory element-binding protein pathway, which is crucial for cholesterol homeostasis .
Comparison with Similar Compounds
Similar compounds include other oxysterol sulfates like 24(S)-hydroxycholesterol sulfate and 27-hydroxycholesterol sulfate. Compared to these, 25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 is unique due to its specific labeling with deuterium, which makes it particularly useful in isotope dilution mass spectrometry . This labeling provides more accurate quantification in analytical applications.
Properties
Molecular Formula |
C27H45NaO5S |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1/i2D3,3D3; |
InChI Key |
OEGAOHNRCSZIRO-PHEQWNAKSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)(C([2H])([2H])[2H])O.[Na+] |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


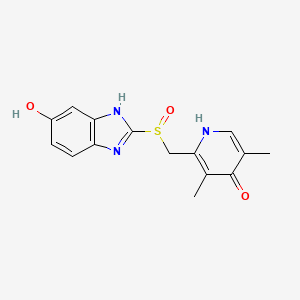

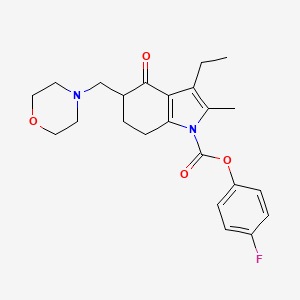
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)
![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)
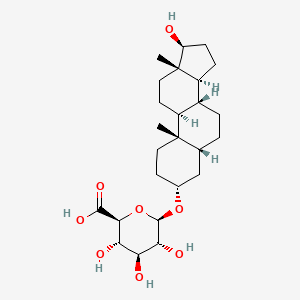
![N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13840194.png)
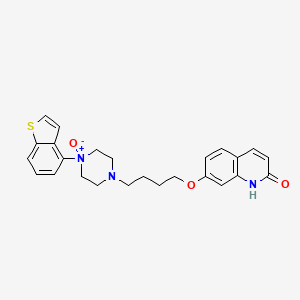
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
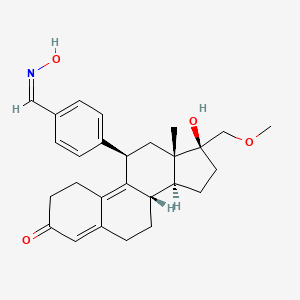
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)
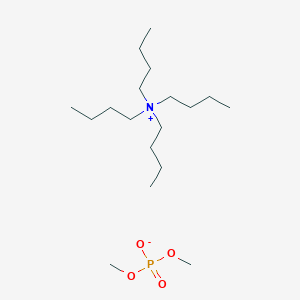
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
